molecular formula C14H21IN2 B13357846 N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine;iodomethane

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine;iodomethane

Cat. No.: B13357846
M. Wt: 344.23 g/mol
InChI Key: NQXXWUGROPRRNY-UHFFFAOYSA-N
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Description

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine;iodomethane is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine typically involves the reaction of indole derivatives with ethylamine. One common method is the alkylation of indole with ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(1H-indol-2-ylmethyl)ethanamine
  • N,N-dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
  • N,N-dimethyl (5-methyl-1H-indol-3-yl)methanamine

Uniqueness

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine is unique due to its specific ethyl substitution on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

Molecular Formula

C14H21IN2

Molecular Weight

344.23 g/mol

IUPAC Name

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine;iodomethane

InChI

InChI=1S/C13H18N2.CH3I/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12;1-2/h5-9,14H,3-4,10H2,1-2H3;1H3

InChI Key

NQXXWUGROPRRNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2N1.CI

Origin of Product

United States

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